![molecular formula C22H28N6O4 B2498107 N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207008-65-8](/img/structure/B2498107.png)
N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoloquinazolines are heterocyclic compounds combining triazole and quinazoline moieties. These compounds are of significant interest due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. The synthesis and study of such compounds help in understanding their structure-activity relationships, leading to the development of new therapeutic agents.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives generally involves multi-step reactions, starting from the preparation of the quinazoline base followed by cyclization with appropriate reagents to introduce the triazolo ring. A common approach includes the condensation of anthranilamide with isocyanates, leading to quinazolinone derivatives, which are then further modified to introduce the triazolo moiety through cyclization reactions (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized using spectroscopic methods such as NMR, MS, FT-IR, and X-ray crystallography. These techniques confirm the arrangement of atoms within the molecule and the presence of specific functional groups. For example, Yao et al. (2022) synthesized a new triazoline-quinazolinone compound and confirmed its structure using MS, NMR, FT-IR spectroscopy, and X-ray diffraction (Yao et al., 2022).
Chemical Reactions and Properties
Triazoloquinazoline derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation, enabling the introduction of different substituents into the molecule. These modifications significantly affect the compounds' biological activities and physicochemical properties (Chernyshev et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity Research on compounds with structural similarities to N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide includes studies on the reactions of anthranilamide with isocyanates, leading to the synthesis of novel quinazoline derivatives. These synthetic routes offer insights into potential methods for creating a variety of quinazoline-based compounds, which may include the compound (Chern et al., 1988).
Biological Evaluation and Potential Applications Further research has extended into the design, synthesis, and biological evaluation of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives. These studies include docking with oxido-reductase and DNA gyrase enzymes, suggesting potential antimicrobial, antioxidant, and even anticancer applications through structural modifications and optimization of these compounds (Gadhave & Kuchekar, 2020).
Antimicrobial Properties The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents emphasizes the antimicrobial potential of triazole and quinazoline derivatives. These compounds have shown moderate to good activities against various pathogens, indicating that similar compounds, possibly including N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, could be explored for antimicrobial applications (Pokhodylo et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-cyclopropyl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-5-13(4)24-19(30)14-6-9-16-17(10-14)28-21(27(20(16)31)15-7-8-15)25-26(22(28)32)11-18(29)23-12(2)3/h6,9-10,12-13,15H,5,7-8,11H2,1-4H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTXPILRMFHPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

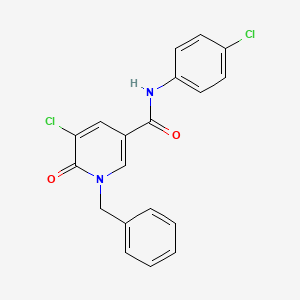
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
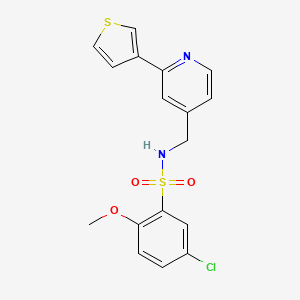
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
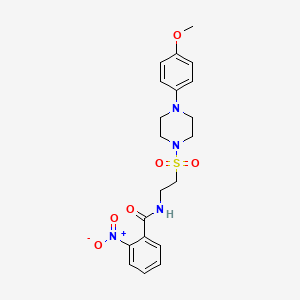
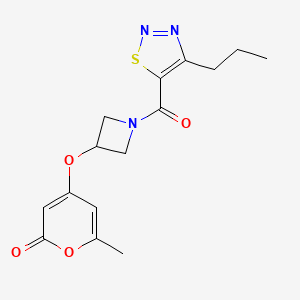
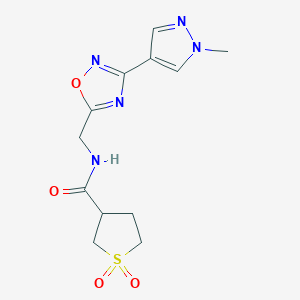
![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)
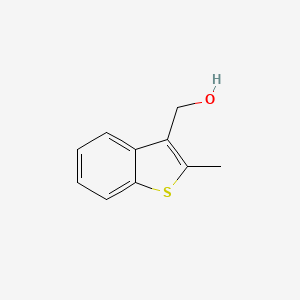
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)